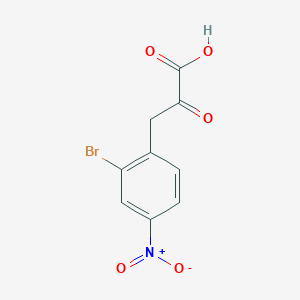aminehydrochloride](/img/structure/B13580490.png)
[(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It consists of a central amine group (methylamine) attached to a phenyl ring, which in turn bears a bromine atom and two fluorine atoms.
- This compound is of interest due to its unique structural features and potential applications.
(4-Bromo-2,6-difluorophenyl)methylaminehydrochloride: is a chemical compound with the linear molecular formula C13H11BrN2O and a molecular weight of approximately 291.149 g/mol.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents (e.g., boronic acids or boronate esters), and halides are commonly used.
Major Products: The major products depend on the specific coupling partners and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Bromo-2,6-difluorophenyl)methylaminehydrochloride serves as a versatile building block in organic synthesis.
Biology and Medicine: It may find applications in drug discovery, as well as in the development of bioactive molecules.
Industry: Its use extends to materials science and fine chemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific receptors or enzymes.
- Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have specific information on closely related compounds, researchers often compare it to other arylamines or boron-containing molecules.
Eigenschaften
Molekularformel |
C8H9BrClF2N |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
InChI-Schlüssel |
XVJYIFTWGGFEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=C(C=C1F)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


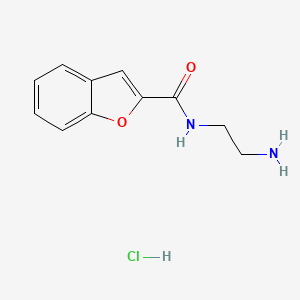

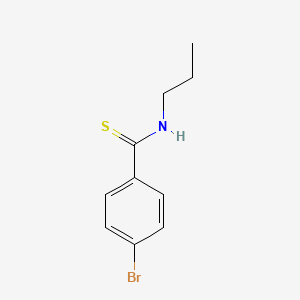
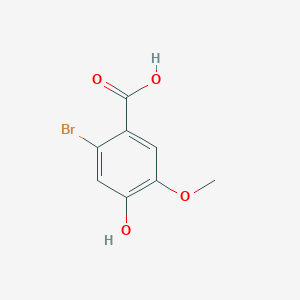

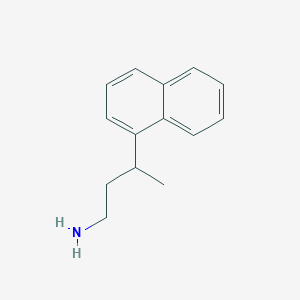

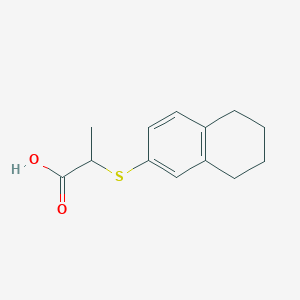
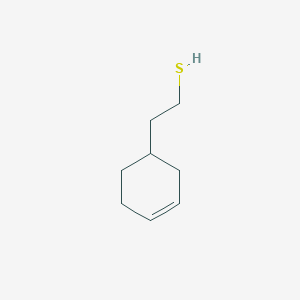
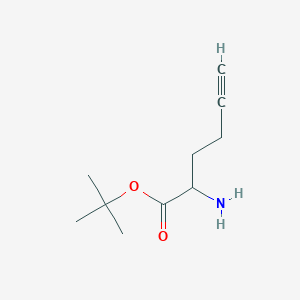
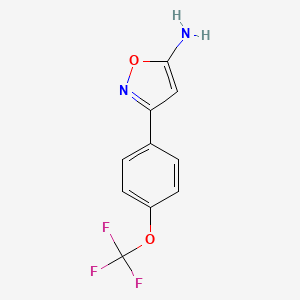
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

